molecular formula C11H11NO4 B12603026 (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid CAS No. 646532-96-9

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid

Cat. No.: B12603026
CAS No.: 646532-96-9
M. Wt: 221.21 g/mol
InChI Key: DDTXURLIGXMPKG-RKDXNWHRSA-N
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Description

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid is a chiral epoxide derivative that has garnered interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound is characterized by the presence of an oxirane ring, a benzylcarbamoyl group, and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid typically involves the following steps:

    Epoxidation: The starting material, often a suitable alkene, undergoes epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium(IV) isopropoxide.

    Carbamoylation: The resulting epoxide is then subjected to carbamoylation using benzyl isocyanate under basic conditions to introduce the benzylcarbamoyl group.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzylcarbamoyl group can enhance binding affinity and specificity, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities and reactivity.

    (2R,3R)-3-(Methylcarbamoyl)oxirane-2-carboxylic acid: A similar compound with a methyl group instead of a benzyl group, which can affect its chemical properties and applications.

    (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-sulfonic acid: A derivative with a sulfonic acid group, which can alter its solubility and reactivity.

Uniqueness

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and a promising candidate for various scientific and industrial applications.

Properties

CAS No.

646532-96-9

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1

InChI Key

DDTXURLIGXMPKG-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H]2[C@@H](O2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2C(O2)C(=O)O

Origin of Product

United States

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